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Introduction
Acetylene-d2 (C₂D₂), also known as dideuterioethyne, is the deuterated isotopologue of

acetylene. Its unique chemical and physical properties, arising from the substitution of

hydrogen with deuterium, make it an invaluable tool in a wide array of scientific disciplines. This

technical guide provides an in-depth exploration of the core chemical properties of acetylene-
d2, with a focus on data relevant to researchers, scientists, and professionals in the field of

drug development. The information presented herein is intended to serve as a comprehensive

resource for understanding and utilizing this compound in experimental and theoretical studies.

Physical and Molecular Properties
The substitution of protium with the heavier deuterium isotope results in subtle but significant

changes in the physical and molecular properties of acetylene-d2 when compared to its non-

deuterated counterpart, acetylene (C₂H₂). These differences are fundamental to its application

in kinetic isotope effect studies and vibrational spectroscopy.

General Physical Properties
The macroscopic physical properties of acetylene-d2 are very similar to those of acetylene.

Due to the slight increase in molecular mass, minor differences in phase transition

temperatures and density are expected.
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Property Acetylene-d2 (C₂D₂) Acetylene (C₂H₂)

Molecular Weight 28.05 g/mol [1] 26.04 g/mol [2]

Boiling Point approx. -84 °C -84 °C[2]

Melting Point approx. -81.8 °C -81.8 °C[2]

Gas Density (STP) approx. 1.25 kg/m ³ 1.1747 kg/m ³[3]

Appearance Colorless gas Colorless gas[2]

Note: Exact boiling and melting points for C₂D₂ are not readily available in the literature but are

expected to be very close to those of C₂H₂. The gas density of C₂D₂ is an estimation based on

its molecular weight relative to C₂H₂.

Molecular Structure and Bond Parameters
Acetylene-d2 is a linear molecule belonging to the D∞h point group, similar to acetylene. High-

resolution spectroscopic studies have enabled precise determination of its bond lengths.

Parameter Value for Acetylene-d2 (C₂D₂)

C≡C Bond Length (rₑ) 1.20241 ± 0.00009 Å[4]

C-D Bond Length (rₑ) 1.06250 ± 0.00010 Å[4]

Rotational Constant (B₀) 0.84794 ± 0.00005 cm⁻¹[5]

Centrifugal Distortion Constant (D₀) 7.85 x 10⁻⁷ ± 0.4 x 10⁻⁷ cm⁻¹[5]

Spectroscopic Properties
The vibrational and rotational spectra of acetylene-d2 are of significant interest as they provide

a clear demonstration of the isotopic effect on molecular energy levels.

Vibrational Spectroscopy (IR and Raman)
Acetylene-d2 has five fundamental vibrational modes. Due to its centrosymmetric linear

structure, the molecule adheres to the mutual exclusion principle: Raman active modes are
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infrared inactive, and vice versa. The substitution of hydrogen with deuterium leads to a

significant lowering of the vibrational frequencies of the C-D stretching and bending modes

compared to the C-H modes in acetylene.

Vibrational
Mode

Symmetry Description
Frequency
(cm⁻¹) for
C₂D₂

Frequency
(cm⁻¹) for
C₂H₂

Activity

ν₁ Σg⁺
Symmetric C-

D stretch
~2700 3374 Raman

ν₂ Σg⁺ C≡C stretch ~1762 1974 Raman

ν₃ Σu⁺
Antisymmetri

c C-D stretch
~2439 3289 Infrared

ν₄ Πg
Symmetric

trans-bend
~511 612 Raman

ν₅ Πu
Antisymmetri

c cis-bend
~538 730 Infrared

Note: The frequencies are approximate values compiled from various spectroscopic studies.[4]

[6][7][8][9][10][11][12]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.researchgate.net/publication/237356371_High_resolution_rotation-vibration_Raman_spectra_of_acetylene_II_The_spectra_of_C2D2_and_C2HD
https://pubs.aip.org/aip/jcp/article/22/12/2030/202963/Infrared-Spectrum-and-Molecular-Constants-of-C2D2
https://www.semanticscholar.org/paper/Infrared-Spectrum-and-Molecular-Constants-of-C2D2-Talley-Nielsen/36bc08bf7a265c7055deac39f70e5e12f1a905c1
https://pubs.aip.org/aip/jcp/article/20/1/95/202812/Rotation-Vibration-Spectra-of-Diatomic-and-Simple
https://pubs.aip.org/aip/jcp/article-pdf/22/12/2030/18806108/2030_1_online.pdf
https://www.researchgate.net/publication/253056920_Vibrational_Spectroscopic_Database_on_Acetylene_X1Sigmag_12C2H2_12C2D2_and_13C2H2
https://sibert.chem.wisc.edu/publication/normal-modes-analysis-of-aover-tilde-state-acetylene-based-on-directly-observed-fundamental-vibrations/
https://nvlpubs.nist.gov/nistpubs/jres/56/jresv56n5p279_a1b.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Vibrational Modes of C₂H₂ Vibrational Modes of C₂D₂

ν₁ (Σg⁺)
Symmetric C-H Stretch
~3374 cm⁻¹ (Raman)

ν₁ (Σg⁺)
Symmetric C-D Stretch
~2700 cm⁻¹ (Raman)

Isotopic Shift

ν₂ (Σg⁺)
C≡C Stretch

~1974 cm⁻¹ (Raman)

ν₃ (Σu⁺)
Antisymmetric C-H Stretch

~3289 cm⁻¹ (IR)

ν₃ (Σu⁺)
Antisymmetric C-D Stretch

~2439 cm⁻¹ (IR)

Isotopic Shift

ν₄ (Πg)
Symmetric Trans-bend

~612 cm⁻¹ (Raman)

ν₄ (Πg)
Symmetric Trans-bend

~511 cm⁻¹ (Raman)

Isotopic Shift

ν₅ (Πu)
Antisymmetric Cis-bend

~730 cm⁻¹ (IR)

ν₅ (Πu)
Antisymmetric Cis-bend

~538 cm⁻¹ (IR)

Isotopic Shift

ν₂ (Σg⁺)
C≡C Stretch

~1762 cm⁻¹ (Raman)

Click to download full resolution via product page

Comparison of vibrational modes of C₂H₂ and C₂D₂.

Chemical Reactivity and Kinetic Isotope Effect
The reactivity of acetylene-d2 is largely similar to that of acetylene, participating in reactions

typical of alkynes such as addition, combustion, and polymerization. However, the difference in

zero-point energy between the C-D and C-H bonds leads to a significant kinetic isotope effect

(KIE) in reactions where the C-D bond is broken in the rate-determining step.

The KIE is defined as the ratio of the rate constant of the reaction with the light isotopologue

(kH) to that of the heavy isotopologue (kD):

KIE = kH / kD

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b086588?utm_src=pdf-body-img
https://www.benchchem.com/product/b086588?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b086588?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For reactions involving the cleavage of a C-H/C-D bond, the KIE is typically greater than 1,

indicating that the C-H bond reacts faster than the C-D bond. This primary KIE is a powerful

tool for elucidating reaction mechanisms. Studies on the reactions of C₂(X¹Σg⁺) radicals with H₂

and D₂ have shown a measurable KIE, which has been used to validate theoretical models of

the reaction pathway.[13] Similarly, the rotation of acetylene and acetylene-d2 on a Cu(001)

surface, induced by a scanning tunneling microscope, exhibits a pronounced isotope effect,

providing insights into the energy transfer and reaction dynamics at the single-molecule level.

[14]

Experimental Protocols
Synthesis of Acetylene-d2
The most common and straightforward method for the laboratory synthesis of acetylene-d2 is

the reaction of calcium carbide (CaC₂) with heavy water (D₂O).[15][16][17][18][19]

Reaction: CaC₂(s) + 2D₂O(l) → C₂D₂(g) + Ca(OD)₂(aq)

Materials and Equipment:

Calcium carbide (CaC₂), technical grade

Heavy water (D₂O), 99.8 atom % D or higher

Gas generation flask or a three-necked flask equipped with a dropping funnel and a gas

outlet

Gas washing bottles (scrubbers)

Cold trap (e.g., dry ice/acetone or liquid nitrogen)

Gas collection system (e.g., gas burette or Tedlar® bag)

Inert gas supply (e.g., nitrogen or argon)

Procedure:
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Apparatus Setup: Assemble the gas generation apparatus in a well-ventilated fume hood.

The gas outlet from the reaction flask should be connected in series to gas washing bottles

and a cold trap before the collection system.

Purging: Purge the entire system with an inert gas to remove air and moisture.

Reactant Charging: Place a weighed amount of calcium carbide into the reaction flask. Fill

the dropping funnel with a stoichiometric excess of heavy water.

Gas Generation: Slowly add the heavy water dropwise from the dropping funnel onto the

calcium carbide. The reaction is exothermic and will generate acetylene-d2 gas immediately.

Control the rate of addition to maintain a steady evolution of gas.

Purification (In-line): Pass the generated gas through a series of scrubbers. A common

sequence is a water scrubber to remove any Ca(OD)₂ aerosol, followed by a concentrated

sulfuric acid scrubber to remove basic impurities like ammonia and phosphine, and then a

solid potassium hydroxide or soda lime trap to remove acidic gases and water vapor.

Collection: Collect the purified acetylene-d2 gas by displacement of water or in a gas-tight

syringe or bag. For higher purity, the gas can be condensed in a cold trap cooled with liquid

nitrogen.

Purification of Acetylene-d2
Commercial calcium carbide often contains impurities such as calcium phosphide, calcium

sulfide, and calcium nitride, which react with water to produce phosphine (PH₃), hydrogen

sulfide (H₂S), and ammonia (NH₃), respectively.[20] These impurities must be removed for

most applications.

Common Purification Techniques:

Wet Scrubbing: Involves passing the gas through a series of solutions to remove specific

impurities. Concentrated sulfuric acid is effective for removing phosphine and ammonia.[21]

Dry Scrubbing: Utilizes solid absorbents. For example, passing the gas through a tube

packed with acidified copper(II) sulfate on a solid support can remove phosphine and

hydrogen sulfide.
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Cryogenic Distillation: For very high purity acetylene-d2, the gas can be condensed at liquid

nitrogen temperature and then purified by fractional distillation to separate it from more

volatile impurities like nitrogen and oxygen, and less volatile impurities.

Synthesis

Purification

Collection

D₂O

Gas Generator

CaC₂

Wet Scrubber
(e.g., H₂SO₄)

Crude C₂D₂ Gas

Dry Scrubber
(e.g., KOH)

Cold Trap
(Liquid N₂)

Gas Collection System

Purified C₂D₂

Click to download full resolution via product page

Workflow for the synthesis and purification of acetylene-d2.
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Applications in Research and Development
The unique properties of acetylene-d2 make it a valuable tool in several areas of research:

Mechanistic Studies: The significant kinetic isotope effect associated with the C-D bond

makes acetylene-d2 an excellent probe for determining the rate-determining steps of

chemical reactions, particularly in catalysis and enzyme kinetics.

Spectroscopic Reference: The well-characterized vibrational and rotational spectra of

acetylene-d2 serve as a benchmark for calibrating spectrometers and for testing theoretical

models of molecular structure and dynamics.

Tracer Studies: In drug metabolism and environmental fate studies, deuterium-labeled

compounds are used as tracers to follow the metabolic pathways of a parent molecule

without altering its fundamental chemical reactivity.

Neutron Scattering: In materials science, deuterated molecules are often used in neutron

scattering experiments to enhance the signal from the material of interest by reducing the

incoherent scattering from hydrogen.[22]

Conclusion
Acetylene-d2 is a molecule of fundamental importance in chemistry and related sciences. Its

distinct spectroscopic signature and the pronounced kinetic isotope effect associated with its C-

D bonds provide researchers with a powerful tool for investigating molecular structure,

dynamics, and reaction mechanisms. This guide has summarized the core chemical properties

of acetylene-d2 and provided detailed experimental protocols to facilitate its synthesis and use

in the laboratory. As research continues to push the boundaries of molecular understanding,

the applications of acetylene-d2 are poised to expand, further solidifying its role as a key

compound in the chemist's toolkit.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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